Cas no 2228488-71-7 (1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 2228488-71-7
- EN300-1972907
-
- Inchi: 1S/C10H7ClF2O3/c11-6-3-1-2-5(7(6)14)9(8(15)16)4-10(9,12)13/h1-3,14H,4H2,(H,15,16)
- InChI Key: JRWYZINWDVJFFM-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1O)C1(C(=O)O)CC1(F)F
Computed Properties
- Exact Mass: 248.0051781g/mol
- Monoisotopic Mass: 248.0051781g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.5Ų
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1972907-0.05g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-0.1g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
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| Enamine | EN300-1972907-0.25g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-0.5g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-1g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-2.5g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-5g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 5g |
$3728.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-10g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 10g |
$5528.0 | 2023-09-16 | ||
| Enamine | EN300-1972907-1.0g |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228488-71-7 | 1g |
$0.0 | 2023-06-01 |
1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Comprehensive Analysis of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228488-71-7)
The compound 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228488-71-7) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a difluorocyclopropane ring and a hydroxyphenyl moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel bioactive compounds, given its ability to modulate biological pathways.
In recent years, the demand for fluorinated compounds like 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in drug discovery to develop next-generation therapeutics with improved efficacy and safety profiles. The presence of both chloro and hydroxy substituents on the phenyl ring further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
One of the most frequently asked questions about this compound revolves around its synthesis and purification methods. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure its purity and structural integrity. Additionally, its solubility in various organic solvents is a critical parameter for researchers, as it influences its applicability in different reaction conditions.
The mechanism of action of 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is another area of intense investigation. Preliminary studies suggest that its carboxylic acid group plays a pivotal role in forming hydrogen bonds with target proteins, thereby influencing their function. This property is particularly relevant in the context of enzyme inhibition, a hot topic in the development of precision medicine.
From an environmental perspective, the biodegradability and ecotoxicity of this compound are under scrutiny. As sustainability becomes a key concern in chemical manufacturing, researchers are exploring greener synthesis routes and assessing the environmental impact of fluorinated organic compounds. This aligns with the broader industry shift toward green chemistry principles.
In conclusion, 1-(3-chloro-2-hydroxyphenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228488-71-7) represents a fascinating intersection of chemistry and biology. Its unique structural attributes and potential applications make it a valuable subject for ongoing research. As the scientific community continues to unravel its properties, this compound is poised to play a significant role in advancing drug discovery and material science.
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